molecular formula C15H13ClN4O5 B11014948 4-chloro-N-[4-(dimethylamino)phenyl]-3,5-dinitrobenzamide

4-chloro-N-[4-(dimethylamino)phenyl]-3,5-dinitrobenzamide

Cat. No.: B11014948
M. Wt: 364.74 g/mol
InChI Key: LPCZZUVFTHVZON-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(dimethylamino)phenyl]-3,5-dinitrobenzamide is a chemical compound with a complex structure that includes a chloro group, a dimethylamino group, and two nitro groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(dimethylamino)phenyl]-3,5-dinitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a benzamide derivative followed by the introduction of the chloro and dimethylamino groups under controlled conditions. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(dimethylamino)phenyl]-3,5-dinitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 4-chloro-N-[4-(dimethylamino)phenyl]-3,5-diaminobenzamide, while substitution of the chloro group can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-chloro-N-[4-(dimethylamino)phenyl]-3,5-dinitrobenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(dimethylamino)phenyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)phenyl isothiocyanate: Shares the dimethylamino group but has different functional groups and reactivity.

    Chloro [4-(dimethylamino)-N-[4-(dimethylamino)phenyl]-2-pyridinecarboxamidato]: Contains similar structural elements but with a different core structure.

Uniqueness

4-chloro-N-[4-(dimethylamino)phenyl]-3,5-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C15H13ClN4O5

Molecular Weight

364.74 g/mol

IUPAC Name

4-chloro-N-[4-(dimethylamino)phenyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C15H13ClN4O5/c1-18(2)11-5-3-10(4-6-11)17-15(21)9-7-12(19(22)23)14(16)13(8-9)20(24)25/h3-8H,1-2H3,(H,17,21)

InChI Key

LPCZZUVFTHVZON-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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